Pyromellitic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Precursor for Functional Materials

Pyromellitic acid serves as a building block for synthesizing various functional materials with interesting properties. These materials have potential applications in electronics, optoelectronics, and catalysis.

Metal-Organic Frameworks (MOFs)

The rigid and aromatic structure of pyromellitic acid makes it suitable for creating MOFs. These porous materials with well-defined structures can be tailored for gas storage, separation, and catalysis .

Polyimides

Pyromellitic dianhydride, derived from pyromellitic acid, is a crucial component in the synthesis of high-performance polyimides. These polymers possess excellent thermal stability, mechanical strength, and fire resistance, making them valuable for aerospace and electronic applications .

Ligand for Metal Complexes

The presence of four carboxylic acid groups allows pyromellitic acid to act as a chelating ligand, forming complexes with various metal ions. These complexes offer interesting possibilities for research in several areas:

Luminescent Materials

Pyromellitic acid can be used to create luminescent metal complexes with potential applications in light-emitting devices and sensors. Research is ongoing to explore how the structure of pyromellitic acid influences the luminescence intensity of these materials .

Catalysis

Metal complexes with pyromellitic acid may exhibit catalytic activity for various reactions. Researchers are exploring their potential for applications in organic synthesis and environmental remediation.

Analytical Chemistry Applications

Pyromellitic acid's properties make it useful in specific analytical chemistry techniques:

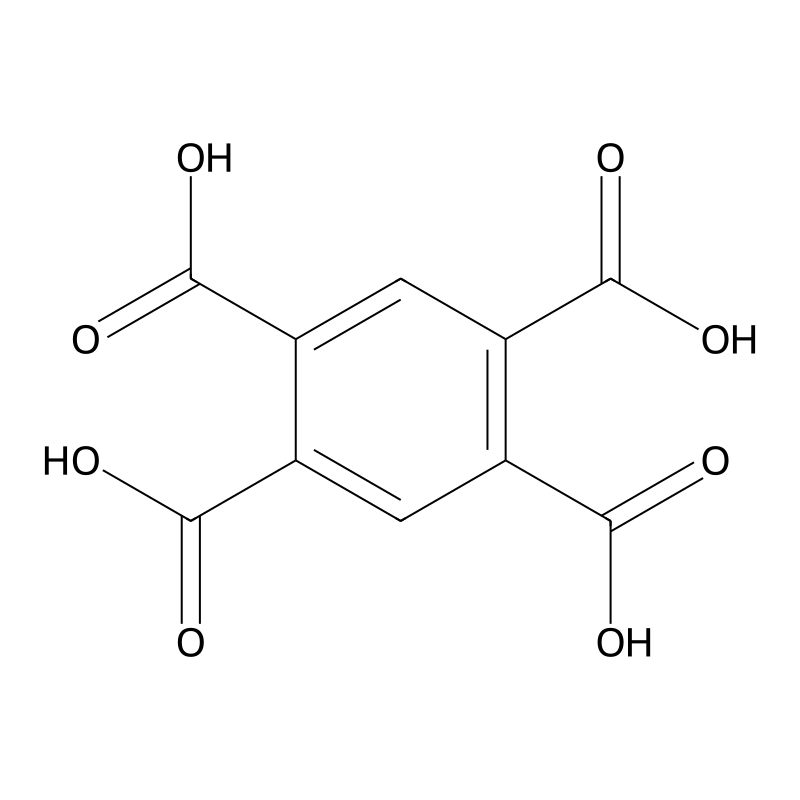

Pyromellitic acid, also known as 1,2,4,5-benzenetetracarboxylic acid, is a tetracarboxylic acid characterized by the presence of four carboxyl functional groups attached to a benzene ring at positions 1, 2, 4, and 5. Its molecular formula is C10H6O8, and it has a molecular weight of 254.15 g/mol. This compound appears as a white to slightly yellow crystalline powder and is known to be stable under normal conditions but can react with strong oxidizing agents and bases. Pyromellitic acid has a melting point ranging from 281 to 284.5 °C and is slightly soluble in water (1.5 g/100 mL at 20 °C) but more soluble in organic solvents such as alcohol .

- Skin and Eye Irritation: Pyromellitic acid can cause skin and eye irritation upon contact [].

- Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract [].

- Proper Handling: Always wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a respirator when handling pyromellitic acid [].

- Esterification: Pyromellitic acid can react with alcohols to form esters, which are important in the synthesis of polyesters.

- Decarboxylation: Under specific conditions, it can lose carbon dioxide, leading to simpler aromatic compounds.

- Formation of Anhydrides: When heated or treated with dehydrating agents, pyromellitic acid can form anhydrides that are useful in various industrial applications .

Several methods have been developed for synthesizing pyromellitic acid:

- Oxidation of Durene: One common method involves the oxidation of durene using strong oxidizing agents such as nitric acid or sulfuric acid .

- Diels–Alder Reaction: A more sustainable approach includes the Diels–Alder reaction between furan and dimethyl acetylenedicarboxylate, yielding pyromellitic acid from biomass-derived materials .

- Decarboxylation of Mellitic Acid: Another method involves decarboxylating mellitic acid under controlled conditions to obtain pyromellitic acid .

Pyromellitic acid has diverse applications across various industries:

- Curing Agent: It is widely used as a curing agent in the production of resins and coatings.

- Polyimide Synthesis: Pyromellitic acid serves as a key intermediate in the synthesis of polyimides, which are high-performance polymers used in electronics and aerospace industries.

- Cross-Linking Agent: It acts as a cross-linking agent for alkyd resins used in paints and coatings.

- Chromatography: Additionally, it is utilized as an eluent in anion chromatography due to its ability to form complexes with metal ions .

Studies on pyromellitic acid interactions primarily focus on its complexation with metal ions such as calcium and magnesium. These interactions can influence the solubility and bioavailability of nutrients in biological systems. Furthermore, investigations into its potential toxicity highlight concerns regarding skin irritation and possible carcinogenic effects upon prolonged exposure .

Pyromellitic acid is structurally related to several other compounds that contain multiple carboxyl groups. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Mellitic Acid | C18H12O10 | Contains six carboxyl groups; used in water purification |

| Terephthalic Acid | C8H6O4 | A diacid used primarily in polyester production |

| Phthalic Acid | C8H6O4 | A diacid used in plasticizers; fewer carboxyl groups |

| Succinic Acid | C4H6O4 | A dicarboxylic acid involved in metabolic pathways |

Pyromellitic acid's tetracarboxylic structure sets it apart from these compounds, making it particularly valuable for specific industrial applications such as polyimide synthesis and resin curing .

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

276.0 °C

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 24 of 125 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 101 of 125 companies with hazard statement code(s):;

H315 (45.54%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.01%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (44.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

Molecular docking and molecular dynamics simulations of fumarate hydratase and its mutant H235N complexed with pyromellitic acid and citrate

S Subasri, Santosh Kumar Chaudhary, K Sekar, Manish Kesherwani, D VelmuruganPMID: 29226743 DOI: 10.1142/S0219720017500263

Abstract

Fumarase catalyzes the reversible, stereospecific hydration/dehydration of fumarate to L-malate during the Kreb's cycle. In the crystal structure of the tetrameric fumarase, it was found that some of the active site residues S145, T147, N188 G364 and H235 had water-mediated hydrogen bonding interactions with pyromellitic acid and citrate which help to the protonation state for the conversion of fumarate to malate. When His 235 is mutated with Asn (H235N), water-mediated interactions were lost due to the shifting of active site water molecule by 0.7 Å away. Molecular dynamics (MD) simulations were also carried out by NAMD and analyzed using Assisted Model Building with Energy Refinement (AMBER) program to better understand the conformational stability and other aspects during the binding of pyromellitic acid and citrate with native and mutant FH. The role of hydrogen bonds and hydrophobic interactions was also analyzed. The present study confirms that the H235N mutation has a major effect on the catalytic activity of fumarase which is evident from the biochemical studies.Novel rechargeable calcium phosphate nanocomposite with antibacterial activity to suppress biofilm acids and dental caries

Yousif A Al-Dulaijan, Lei Cheng, Michael D Weir, Mary Anne S Melo, Huaibing Liu, Thomas W Oates, Lin Wang, Hockin H K XuPMID: 29526668 DOI: 10.1016/j.jdent.2018.03.003

Abstract

Rechargeable calcium phosphate (CaP) composites were developed recently. However, none of the rechargeable CaP composites was antibacterial. The objectives of this study were to develop the first rechargeable CaP composite that was antibacterial, and to investigate the effects of adding dimethylaminohexadecyl methacrylate (DMAHDM) into rechargeable CaP composite on ion rechargeability and re-release as well as biofilm properties.DMAHDM was synthesized via a Menschutkin reaction. Nanoparticles of amorphous calcium phosphate (NACP) were synthesized using a spray-drying technique. The resin contained ethoxylated bisphenol A dimethacrylate (EBPADMA) and pyromellitic glycerol dimethacrylate (PMGDM). Two composites were fabricated: rechargeable NACP composite, and rechargeable NACP-DMAHDM composite. Mechanical properties and ion release and recharge were measured. A dental plaque microcosm biofilm model using saliva was tested.

Flexural strength and elastic modulus of rechargeable NACP and NACP-DMAHDM composites matched commercial control composite (p > 0.1). NACP-DMAHDM inhibited biofilm metabolic activity and lactic acid, and reduced biofilm colony-forming units (CFU) by 3-4 log. NACP and NACP-DMAHDM showed similar Ca and P ion recharge and re-release (p > 0.1). Therefore, adding DMAHDM did not compromise the ion rechargeability. One recharge yielded continuous release for 42 d. The release was maintained at the same level with increasing number of recharge cycles, indicating long-term ion release and remineralization capability.

The first CaP rechargeable and antibacterial composite was developed. Adding DMAHDM into the rechargeable NACP composite did not adversely affect the Ca and P ion release and recharge, and the composite had much less biofilm growth and lactic acid production, with CFU reduction by 3-4 log.

This novel CaP rechargeable composite with long-term remineralization and antibacterial properties is promising for tooth restorations to inhibit caries.

Solvent- and phase-controlled photochirogenesis. Enantiodifferentiating photoisomerization of (Z)-cyclooctene sensitized by cyclic nigerosylnigerose-based nanosponges crosslinked by pyromellitate

Xueqin Wei, Wenting Liang, Wanhua Wu, Cheng Yang, Francesco Trotta, Fabrizio Caldera, Andrea Mele, Tomoyuki Nishimoto, Yoshihisa InouePMID: 25582492 DOI: 10.1039/c4ob02390k

Abstract

Cyclic nigerosylnigerose (CNN), a saucer-shaped cyclic tetrasaccharide with a shallow concave surface, was reacted with pyromellitic dianhydride in 1:2 and 1:4 ratios to give two CNN-based polymers of different degrees of crosslinking, both of which swelled upon soaking in water, acting as a ‘nanosponge’ (NS). These NSs evolved several phases from isotropic solution to flowing and rigid gels via suspension by gradually increasing the concentration in water. The CNN-NSs thus prepared effectively mediated the enantiodifferentiating photoisomerization of (Z)-cyclooctene (1Z) to chiral (E)-isomer (1E). The enantiomeric excess (ee) of 1E obtained was a critical function of the solvent composition and the phase evolved at different CNN-NS concentrations in water. In isotropic solution, the enantioselectivity was generally low (−4% to +6% ee) but the chiral sense of 1E was inverted by increasing the methanol content. Interestingly, the product's ee was controlled more dramatically by the phase evolved, as was the case with the cyclodextrin-based nanosponge (CD-NS) reported previously. Thus, the ee of 1E was low in solution and suspension, but suddenly leaped at the phase border of flowing gel and rigid gel to give the highest ee of 22–24%, which are much higher than those obtained with CD-NSs (6–12% ee), revealing the positive roles of the chiral void space formed upon gelation of the crosslinked saccharide polymer.Small angle neutron scattering (SANS) studies on the structural evolution of pyromellitamide self-assembled gels

Scott A Jamieson, Katie W K Tong, William A Hamilton, Lilin He, Michael James, Pall ThordarsonPMID: 25361640 DOI: 10.1021/la502546n

Abstract

The kinetics of aggregation of two pyromellitamide gelators, tetrabutyl- (C4) and tetrahexyl-pyromellitamide (C6), in deuterated cyclohexane has been investigated by small angle neutron scattering (SANS) for up to 6 days. The purpose of this study was to improve our understanding of how self-assembled gels are formed. Short-term (< 3 h) time scales revealed multiple phases with the data for the tetrabutylpyromellitamide C4, indicating one-dimensional stacking and aggregation corresponding to a multifiber braided cluster arrangement that is about 35 Å in diameter. The corresponding tetrahexylpyromellitamide C6 data suggest that the C6 also forms one-dimensional stacks but that these aggregate to a thicker multifiber braided cluster that has a diameter of about 62 Å. Over a longer period of time, the radius, persistence length, and contour length all continue to increase in 6 days after cooling. These data suggest that structural changes in self-assembled gels occur over a period exceeding several days and that fairly subtle changes in the structure (e.g., tail-length) can influence the packing of molecules in self-assembled gels on the single-to-few fiber bundle stage.The effect of chemical modification with pyromellitic anhydride on structure, function, and thermal stability of horseradish peroxidase

Leila HassaniPMID: 22562551 DOI: 10.1007/s12010-012-9671-2

Abstract

The stability of enzymes remains a critical issue in biotechnology. Compared with the strategies for obtaining stable enzymes, chemical modification is a simple and effective technique. In the present study, chemical modification of horseradish peroxidase (HRP) was carried out with pyromellitic anhydride. HRP has achieved a prominent position in the pharmaceutical, chemical, and biotechnological industries. In this study, the effect of chemical modification on thermal stability, structure, and function of the enzyme was studied by fluorescence, circular dichroism, and absorbance measurements. The results indicated a decrease in compactness of the structure and a considerable enhancement in thermal stability of HRP below 60 °C. It seems the charge replacement and introduction of the bulky group bring about the observed structural and the functional changes.Eu(3+)-mediated polymerization of benzenetetracarboxylic acid studied by spectroscopy, temperature-dependent calorimetry, and density functional theory

Astrid Barkleit, Satoru Tsushima, Olesya Savchuk, Jenny Philipp, Karsten Heim, Margret Acker, Steffen Taut, Karim FahmyPMID: 21604703 DOI: 10.1021/ic102292j

Abstract

Thermodynamic parameters for the complexation of Eu(3+) with pyromellitic acid (1,2,4,5-benzenetetracarboxylic acid, BTC) as a model system for polymerizable metal-complexing humic acids were determined using temperature-dependent time-resolved laser-induced fluorescence spectroscopy (TRLFS) and isothermal titration calorimetry (ITC). At low metal and ligand concentrations (<50 μM Eu(3+), <1 mM BTC), a 1:1 monomeric Eu-BTC complex was identified in the range of 25-60 °C. At elevated concentrations (>500 μM Eu(3+) and BTC) a temperature-dependent polymerization was observed, where BTC monomers are linked via coordinating shared Eu(3+) ions. The two methods lead to comparable thermodynamic data (ΔH = 18.5 ± 1.5/16.5 ± 0.1 kJ mol(-1); ΔS = 152 ± 5/130 ± 5 J mol(-1) K(-1); TRLFS/ITC) in the absence of polymerization. With the onset of polymerization, TRLFS reveals the water coordination number of the lanthanide, whereas calorimetry is superior in determining the thermodynamic data in this regime. Evaluating the heat uptake kinetics, the monomer and polymer formation steps could be separated by "time-resolved" ITC, revealing almost identical binding enthalpies for the sequential reactions. Structural features of the complexes were studied by Fourier-transform infrared (FTIR) spectroscopy in combination with density functional theory (DFT) calculations showing predominantly chelating coordination with two carboxylate groups in the monomeric complex and monodentate binding of a single carboxylate group in the polymeric complex of the polycarboxylate with Eu(3+). The data show that pyromellitic acid is a suitable model for the study of metal-mediated polymerization as a crucial factor in determining the effect of humic acids on the mobility of heavy metals in the environment.A liquid fluorescence dosimeter for proton dosimetry

Roger Nadrowitz, Adolf Coray, Terence Boehringer, Jürgen Dunst, Dirk RadesPMID: 22349208 DOI: 10.1088/0031-9155/57/5/1325

Abstract

The pyromellitic acid (benzene-1,2,4,5-tetracrboxylic acid) dosimeter is a liquid, nearly tissue equivalent detector (the density of the solution is 1.000 56 g cm⁻³). This acid fluoresces after exposure to proton radiation, if excited with light. The detector was exposed to proton doses of 1.0-10.0 Gy (energies: 138 and 160 MeV). The correlation between fluorescence intensity and delivered energy dose is one to one and linear, whereby the deviation from the linear behavior for all measured values is less than 1%. Variations of the dose rate between 2.4 and 6.0 Gy s⁻¹ had no influence on the correlation between dose and fluorescence. The quenching of the pyromellitic acid detector amounts to about 22% for 138 MeV protons in the Bragg peak. For the period of 1-26 days after exposure, an increase in fluorescence intensity of the exposed solutions (5.0 Gy) was noticed, which corresponds to a daily data drift averaging 0.91% if the solution is stored in the dark at 4 °C. Non-exposed solutions showed no change of the control value.First fluorescence spectroscopic investigation of Am(III) complexation with an organic carboxylic ligand, pyromellitic acid

Astrid Barkleit, Gerhard Geipel, Margret Acker, Steffen Taut, Gert BernhardPMID: 20943431 DOI: 10.1016/j.saa.2010.09.003

Abstract

For the first time Am(III) complexation with a small organic ligand could be identified and characterized with time-resolved laser-induced fluorescence spectroscopy (TRLFS) at room temperature and trace metal concentration. With pyromellitic acid (1,2,4,5-benzene-tetracarboxylic acid, BTC) as ligand spectroscopic characteristics for the Am-BTC complex system were determined at pH 5.0, an ionic strength of 0.1 M (NaClO4) and room temperature. The fluorescence lifetimes were determined to be 23.2±2.2 ns for Am3+(aq) and 27.2±1.2 ns for the Am-BTC 1:1 complex; the emission maximum for the 5D1-(7)F1 transition is 691 nm for both species. The complex stability constant for the Am-BTC 1:1 complex was calculated to be logβ110=5.42±0.16.Interactions in Ternary Mixtures of MnO2, Al2O3, and Natural Organic Matter (NOM) and the Impact on MnO2 Oxidative Reactivity

Saru Taujale, Laura R Baratta, Jianzhi Huang, Huichun ZhangPMID: 26845107 DOI: 10.1021/acs.est.5b05314

Abstract

Our previous work reported that Al2O3 inhibited the oxidative reactivity of MnO2 through heteroaggregation between oxide particles and surface complexation of the dissolved Al ions with MnO2 (S. Taujale and H. Zhang, "Impact of interactions between metal oxides to oxidative reactivity of manganese dioxide" Environ. Sci. Technol. 2012, 46, 2764-2771). The aim of the current work was to investigate interactions in ternary mixtures of MnO2, Al2O3, and NOM and how the interactions affect MnO2 oxidative reactivity. For the effect of Al ions, we examined ternary mixtures of MnO2, Al ions, and NOM. Our results indicated that an increase in the amount of humic acids (HAs) increasingly inhibited Al adsorption by forming soluble Al-HA complexes. As a consequence, there was less inhibition on MnO2 reactivity than by the sum of two binary mixtures (MnO2+Al ions and MnO2+HA). Alginate or pyromellitic acid (PA)-two model NOM compounds-did not affect Al adsorption, but Al ions increased alginate/PA adsorption by MnO2. The latter effect led to more inhibition on MnO2 reactivity than the sum of the two binary mixtures. In ternary mixtures of MnO2, Al2O3, and NOM, NOM inhibited dissolution of Al2O3. Zeta potential measurements, sedimentation experiments, TEM images, and modified DLVO calculations all indicated that HAs of up to 4 mg-C/L increased heteroaggregation between Al2O3 and MnO2, whereas higher amounts of HAs completely inhibited heteroaggregation. The effect of alginate is similar to that of HAs, although not as significant, while PA had negligible effects on heteroaggregation. Different from the effects of Al ions and NOMs on MnO2 reactivity, the MnO2 reactivity in ternary mixtures of Al2O3, MnO2, and NOM was mostly enhanced. This suggests MnO2 reactivity was mainly affected through heteroaggregation in the ternary mixtures because of the limited availability of Al ions.Antiviral, Antibacterial, Antifungal, and Cytotoxic Silver(I) BioMOF Assembled from 1,3,5-Triaza-7-Phoshaadamantane and Pyromellitic Acid

Sabina W Jaros, Jarosław Król, Barbara Bażanów, Dominik Poradowski, Aleksander Chrószcz, Dmytro S Nesterov, Alexander M Kirillov, Piotr SmoleńskiPMID: 32369972 DOI: 10.3390/molecules25092119

Abstract

The present study reports the synthesis, characterization, and crystal structure of a novel bioactive metal-organic framework, [Ag(

-PTA)

-PTA)

(

-pma)(H

O)

]

·6nH

O (bioMOF

), which was assembled from silver(I) oxide, 1,3,5-triaza-7-phosphaadamantane (PTA), and pyromellitic acid (H

pma). This product was isolated as a stable microcrystalline solid and characterized by standard methods, including elemental analysis,

H and

P{

H} NMR and FTIR spectroscopy, and single crystal X-ray diffraction. The crystal structure of

disclosed a very complex ribbon-pillared 3D metal-organic framework driven by three different types of bridging ligands (

-PTA,

-PTA, and

-pma

). Various bioactivity characteristics of bioMOF

were investigated, revealing that this compound acts as a potent antimicrobial against pathogenic strains of standard Gram-negative (

,

) and Gram-positive (

) bacteria, as well as a yeast (

). Further,

showed significant antiviral activity against human adenovirus 36 (HAdV-36). Finally, bioMOF

revealed high cytotoxicity toward an abnormal epithelioid cervix carcinoma (HeLa) cell line with low toxicity toward a normal human dermal fibroblast (NHDF) cell line. This study not only broadens the family of PTA-based coordination polymers but also highlights their promising multifaceted bioactivity.